Isoxaflutole is a selective herbicide primarily used for controlling broadleaf and grassy weeds in various crops, particularly maize (corn). Its chemical structure is characterized by the presence of a trifluoromethyl group and a sulfonyl moiety, contributing to its herbicidal activity. The molecular formula of isoxaflutole is , and it is classified as a member of the isoxazole class of compounds. Isoxaflutole acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for the biosynthesis of tyrosine in plants, leading to their death.
Isoxaflutole undergoes several chemical transformations, particularly in soil and plant environments. Key reactions include:
These reactions are influenced by environmental factors such as pH, temperature, and microbial activity .
The synthesis of isoxaflutole involves several steps:
Isoxaflutole is primarily used in agriculture as a pre-emergent herbicide for crops like maize. Its applications include:
Research on the interactions of isoxaflutole with other compounds indicates that it may affect microbial communities in soil. Studies suggest that its degradation products can influence soil health and the efficacy of other pesticides. Additionally, interactions with environmental factors such as moisture and temperature significantly affect its transformation rates and biological activity .
Isoxaflutole shares structural similarities with several other herbicides. Notable compounds include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Trifluralin | A pre-emergent herbicide that inhibits root growth. | |
| Metolachlor | A selective herbicide for controlling grass and broadleaf weeds. | |
| S-metolachlor | The S-enantiomer of metolachlor with improved efficacy. |
Isoxaflutole's unique trifluoromethyl group enhances its herbicidal potency compared to similar compounds. Its specific mechanism targeting 4-hydroxyphenylpyruvate dioxygenase distinguishes it from other herbicides that may target different pathways or mechanisms.
Isoxaflutole (C₁₅H₁₂F₃NO₄S) belongs to the isoxazole herbicide family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular structure features a trifluoromethyl group and a mesyl (methylsulfonyl) substituent, which enhance soil persistence and herbicidal activity. The compound’s lipophilicity (log P = 2.19) ensures surface soil retention, while its diketonitrile degradate (DKN, log P = 0.4) exhibits greater mobility for root uptake.
Table 1: Key Chemical Properties of Isoxaflutole
| Property | Value | Source |
|---|---|---|
| CAS Number | 141112-29-0 | |
| Molecular Weight | 359.32 g/mol | |
| Water Solubility | 6.2 mg/L (parent) | |
| Soil Half-Life (Parent) | 12 hours – 3 days | |
| Soil Half-Life (DKN) | 20–30 days |
Isoxaflutole’s development began in 1989 with the synthesis of benzoyl isoxazole leads by Bayer CropScience. The compound was patented in 1990 after field trials demonstrated efficacy against Amaranthus and Setaria species. Key milestones include:
The transition from conditional to unconditional registration coincided with the introduction of DKN-tolerant soybean cultivars in 2013, expanding its application scope.
Isoxaflutole’s regulatory status reflects divergent risk assessments:
United States
European Union
Australia
| Region | Status | Key Restrictions |
|---|---|---|
| U.S. | Full | Groundwater monitoring |
| EU | Conditional | Buffer zones for aquatic areas |
| Australia | Full | Resistance management plans |
Crystallographic studies of isoxaflutole reveal it forms a colorless crystalline solid when recrystallized from hot saturated acetonitrile solutions [3]. The crystalline form is stable and reproducible across various solvents including methanol, ethanol, dichloromethane, ethyl acetate, acetone, methyl ethyl ketone, tetrahydrofuran, and toluene, indicating a robust crystalline phase [3]. X-ray diffraction analysis shows molecular stacking occurs predominantly along the a-axis direction, with all hydrogen atoms located via difference-Fourier maps and methyl hydrogens modeled as rigid groups [3]. Conformationally, computational studies suggest that isoxaflutole exhibits specific equilibrium states influenced by solvent interactions, with entropy-driven processes affecting its stability in aqueous environments [4]. The compound's conformational equilibrium is important for its biological activity and environmental behavior.
Isoxaflutole demonstrates considerable thermodynamic stability under various conditions. It remains stable for at least 14 days at elevated temperatures (54°C) and under simulated sunlight, as well as in the presence of metals such as iron and tin [5]. However, in aqueous environments, isoxaflutole undergoes rapid hydrolysis, transforming into its bioactive diketonitrile metabolite. This hydrolytic degradation follows first-order kinetics with half-lives ranging from approximately 0.32 to 4 days in soil and about 0.53 to 0.60 days in water at 25°C [4] [7] [8]. The degradation pathway primarily involves hydrolytic opening of the isoxazole ring, yielding diketonitrile and further hydrolyzed benzoic acid derivatives [7]. The hydrolysis is pH-dependent and prevents the attainment of sorption equilibrium in soils, affecting the compound's environmental fate [4] [8].
Isoxaflutole exhibits low aqueous solubility, with measured values around 0.00062 to 0.00068 grams per 100 milliliters at pH 5.5 and pH 5 buffer, respectively [5]. In contrast, it shows high solubility in organic solvents such as acetone (29.3 g/100 mL), acetonitrile (23.3 g/100 mL), dichloromethane (34.6 g/100 mL), ethyl acetate (14.2 g/100 mL), toluene (3.12 g/100 mL), and methanol (1.38 g/100 mL) [5]. Its vapor pressure is extremely low at 1.0 × 10^-6 pascals at 25°C, indicating negligible volatility under environmental conditions [5] [7]. The octanol-water partition coefficient (LogP) reflects moderate lipophilicity, with a Koc (organic carbon partition coefficient) ranging from 93 to 165 mL/g depending on soil organic carbon content, suggesting medium to high mobility in soils [7]. The partition coefficient data indicate that isoxaflutole preferentially partitions into organic phases relative to water, consistent with its solubility profile and environmental behavior.
| Property | Value | Notes/Conditions |
|---|---|---|
| Molecular Formula | C15H12F3NO4S | |
| IUPAC Name | (5-Cyclopropyl-1,2-oxazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | |
| Melting Point | Not explicitly reported | Crystalline solid |
| Aqueous Solubility | 0.00062 - 0.00068 g/100 mL | pH 5.5 and pH 5 buffer |
| Solubility in Acetone | 29.3 g/100 mL | |
| Solubility in Acetonitrile | 23.3 g/100 mL | |
| Solubility in Dichloromethane | 34.6 g/100 mL | |
| Solubility in Ethyl Acetate | 14.2 g/100 mL | |
| Solubility in Toluene | 3.12 g/100 mL | |
| Solubility in Methanol | 1.38 g/100 mL | |
| Vapor Pressure | 1.0 × 10^-6 Pa | At 25°C |
| Octanol-Water Partition Coefficient (LogP) | Moderate lipophilicity (exact value not specified) | |
| Organic Carbon Partition Coefficient (Koc) | 93 - 165 mL/g | Indicates medium to high soil mobility |
| Hydrolysis Half-life in Soil | 0.32 - 4 days | Temperature dependent |
| Hydrolysis Half-life in Water | 0.53 - 0.60 days | At 25°C |
The compound "Isoxachlortole" as specifically named does not appear in the current chemical literature databases. However, extensive research reveals comprehensive information about the closely related compound isoxaflutole, which belongs to the same isoxazole chemical family and likely represents the intended compound [1] [2] [3]. The retrosynthetic analysis of isoxazole-containing compounds like isoxaflutole reveals a systematic approach to constructing the characteristic five-membered heterocyclic ring system.
The fundamental retrosynthetic strategy for isoxazole derivatives involves disconnection at the nitrogen-oxygen bond of the heterocycle, revealing two key synthetic precursors: a nitrile oxide dipole and an alkyne dipolarophile [4] [5]. For isoxaflutole specifically, the retrosynthetic analysis identifies the cyclopropyl-substituted isoxazole core as the central structural element, which can be traced back to cyclopropylacetylene and an appropriately substituted nitrile oxide derived from the benzoyl fragment [2] [6].
The strategic retrosynthetic cuts demonstrate that the molecule can be assembled through convergent synthesis pathways. The primary disconnection occurs at the carbonyl linkage between the isoxazole ring and the substituted benzoyl group, suggesting two major synthetic fragments: the 5-cyclopropylisoxazole unit and the 2-methylsulfonyl-4-trifluoromethylbenzoyl chloride component [1] [7]. This analysis guides the selection of appropriate synthetic methodologies and starting materials for efficient compound construction.
Advanced retrosynthetic considerations include evaluation of functional group compatibility and reaction sequence optimization. The presence of multiple electron-withdrawing groups, including the trifluoromethyl and methylsulfonyl substituents, requires careful protection and deprotection strategies to prevent unwanted side reactions during synthesis [6] [4]. The retrosynthetic framework also considers alternative disconnection patterns that might provide access to the target structure through different synthetic routes, enabling process optimization for large-scale production.
The synthesis of isoxazole-containing compounds involves two critical transformation classes: heterocycle formation and cyclopropanation reactions. The primary method for isoxazole ring construction utilizes the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes, a process that has been extensively studied and optimized for various substrate combinations [4] [5] [8].
The most widely employed synthetic pathway begins with the formation of nitrile oxides from hydroxamic acid derivatives or aldoximes. These reactive intermediates undergo facile [3+2] cycloaddition with terminal or internal alkynes to generate the isoxazole ring system [9] [4]. For the synthesis of 5-cyclopropylisoxazoles, cyclopropylacetylene serves as the dipolarophile component, while the nitrile oxide is generated from appropriately substituted benzaldoximes or their derivatives [2] [10].
Modern synthetic approaches have incorporated metal-free methodologies to address environmental and economic concerns associated with traditional metal-catalyzed processes. These methods utilize organic bases such as diazabicycloundecene and triethylamine to promote the cycloaddition reactions under mild conditions [5] [4]. The reactions typically proceed at temperatures ranging from room temperature to 80 degrees Celsius, with reaction times varying from 1 to 24 hours depending on substrate reactivity and reaction conditions.
Cyclopropanation reactions play a crucial role in introducing the cyclopropyl substituent into the isoxazole framework. The most common approach involves the Simmons-Smith reaction or its modern variants, which utilize diiodomethane and zinc-copper couple to generate the cyclopropylmethylene intermediate [11]. Alternative methods include the use of diazomethane derivatives in the presence of transition metal catalysts, although these approaches require careful safety considerations due to the explosive nature of diazo compounds [11] [12].
Recent advances in heterocycle formation have introduced flow chemistry and continuous processing methodologies that offer improved reaction control and scalability. These techniques enable precise temperature and residence time control, leading to enhanced yields and reduced byproduct formation [13] [14]. The integration of online analytical monitoring allows real-time optimization of reaction parameters and immediate detection of process deviations.
The transition from laboratory-scale synthesis to industrial production presents numerous technical and logistical challenges that must be systematically addressed. Scale-up of isoxazole synthesis encounters specific difficulties related to heat transfer, mass transfer, and reaction kinetics that become pronounced at larger volumes [15] [16].
Heat management represents a critical scale-up consideration, particularly for exothermic cycloaddition reactions. The 1,3-dipolar cycloaddition process generates significant heat that must be efficiently removed to maintain reaction control and prevent thermal decomposition of products or intermediates [8] [16]. Industrial reactors require sophisticated temperature control systems, including external cooling jackets, internal cooling coils, and controlled reagent addition protocols to manage heat evolution during large-scale operations.
Mass transfer limitations become increasingly important as reactor volumes increase from laboratory glassware to industrial vessels. The heterogeneous nature of many isoxazole-forming reactions requires adequate mixing to ensure proper contact between reactants [15] [17]. Industrial scale synthesis employs mechanical agitation systems, static mixers, and specialized reactor designs to maintain homogeneous reaction conditions throughout the entire reaction volume.
Purification at industrial scale presents unique challenges compared to laboratory procedures. Traditional chromatographic methods become economically unfeasible for large-scale production, necessitating alternative purification strategies [18] [19]. Crystallization emerges as the preferred purification method for solid products, requiring systematic optimization of solvent systems, temperature profiles, and seeding protocols to achieve consistent product quality [17] [18].
| Purification Method | Scale Applicability | Typical Recovery | Purity Achievement |
|---|---|---|---|
| Crystallization | Industrial | 85-95% | 95-99% |
| Distillation | Industrial | 90-98% | 95-99.5% |
| Liquid-Liquid Extraction | Industrial | 80-95% | 90-98% |
| Chromatography | Laboratory/Pilot | 90-99% | 99+% |
Solvent recovery and recycling systems become essential components of industrial purification processes to minimize waste generation and reduce operating costs [15] [20]. Advanced distillation systems with multiple rectification stages enable efficient separation and recovery of organic solvents used in extraction and crystallization operations. The implementation of closed-loop solvent systems reduces environmental impact and improves process economics.
Quality control systems must be integrated throughout the purification process to ensure consistent product specifications. Online analytical methods, including high-performance liquid chromatography and near-infrared spectroscopy, provide real-time monitoring of purification efficiency and product quality [21] [22]. These analytical systems enable immediate process adjustments to maintain product specifications and minimize off-specification material production.
Comprehensive characterization of synthetic byproducts represents a fundamental requirement for pharmaceutical and agrochemical manufacturing. The complexity of isoxazole synthesis pathways generates multiple potential impurities that must be identified, quantified, and controlled within acceptable limits [23] [24].
The primary byproducts in isoxazole synthesis arise from several competing reaction pathways. Side reactions during the 1,3-dipolar cycloaddition include regioisomer formation when unsymmetrical alkynes are employed, leading to both 3,5-disubstituted and 3,4-disubstituted isoxazole products [4] [8]. The ratio of regioisomers depends on electronic and steric factors of the alkyne substrate, with electron-withdrawing groups typically directing cycloaddition to form 5-substituted products.
Hydrolysis reactions represent another significant source of byproduct formation, particularly under aqueous reaction conditions or during workup procedures. The isoxazole ring system exhibits pH-dependent stability, with acidic conditions promoting ring opening to form corresponding diketone derivatives [25] [26]. These hydrolysis products must be carefully monitored and controlled as they may exhibit different biological activities compared to the target compound.
| Impurity Class | Formation Mechanism | Typical Levels | Analytical Method |
|---|---|---|---|
| Regioisomers | Alternative cycloaddition | 0.1-2.0% | HPLC-UV |
| Hydrolysis Products | Ring opening | 0.05-0.5% | LC-MS |
| Unreacted Starting Materials | Incomplete conversion | 0.1-1.0% | GC-MS |
| Oxidation Products | Atmospheric oxidation | 0.02-0.2% | LC-MS |
Advanced analytical methodologies enable comprehensive impurity profiling throughout the synthetic process. High-performance liquid chromatography coupled with mass spectrometry provides structural identification of unknown impurities and enables quantitative analysis at trace levels [23] [27]. The combination of electrospray ionization and tandem mass spectrometry offers exceptional sensitivity and selectivity for impurity detection and characterization.
Quality control metrics encompass both chemical purity parameters and physical property specifications. Chemical purity assessment includes determination of total impurities, individual impurity levels, residual solvent content, and heavy metal contamination [22] [28]. Physical property testing evaluates parameters such as melting point, crystalline form, particle size distribution, and moisture content, all of which influence product performance and stability.
Stability testing protocols evaluate potential impurity formation during storage and handling conditions. Accelerated stability studies conducted under elevated temperature and humidity conditions identify degradation pathways and establish appropriate storage requirements [23] [24]. These studies guide the development of analytical methods for stability-indicating assays and support shelf-life determinations for commercial products.